N-Methyl Maprotiline Hydrochloride
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Overview
Description
N-Methyl Maprotiline Hydrochloride is a tetracyclic antidepressant used primarily in the treatment of depressive disorders. It is known for its ability to inhibit the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft and enhancing mood. This compound is closely related to other secondary amine tricyclic antidepressants but has distinct anxiolytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Maprotiline Hydrochloride involves the reaction of 9,10-ethanoanthracene-9(10H)-propanamine with methyl iodide under basic conditions to introduce the N-methyl group. The resulting compound is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. Techniques such as ultramicro disintegration and drop pill manufacturing are employed to improve the dissolution rate and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl Maprotiline Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides are commonly used for substitution reactions
Major Products
The major products formed from these reactions include hydroxylated derivatives and various substituted analogs, which can have different pharmacological properties .
Scientific Research Applications
N-Methyl Maprotiline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reuptake inhibition of neurotransmitters.
Biology: Employed in research on neurotransmitter pathways and their role in mood regulation.
Medicine: Investigated for its potential in treating various mood disorders, including major depressive disorder and anxiety.
Industry: Utilized in the development of new antidepressant formulations and delivery methods .
Mechanism of Action
N-Methyl Maprotiline Hydrochloride exerts its effects primarily by inhibiting the reuptake of norepinephrine at the presynaptic neuronal membrane. This increases the synaptic concentration of norepinephrine, enhancing adrenergic neurotransmission and improving mood. The compound does not significantly affect serotonin reuptake, distinguishing it from other tricyclic antidepressants .
Comparison with Similar Compounds
N-Methyl Maprotiline Hydrochloride is similar to other secondary amine tricyclic antidepressants such as nortriptyline and protriptyline. it has unique anxiolytic properties and a different side effect profile. For example:
Nortriptyline: Primarily inhibits the reuptake of both norepinephrine and serotonin, with a higher incidence of anticholinergic side effects.
Protriptyline: More stimulating and less sedating compared to this compound .
Similar Compounds
- Nortriptyline
- Protriptyline
- Amitriptyline
- Desipramine
These compounds share structural similarities but differ in their pharmacological profiles and side effect spectra .
Properties
IUPAC Name |
N,N-dimethyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N.ClH/c1-22(2)15-7-13-21-14-12-16(17-8-3-5-10-19(17)21)18-9-4-6-11-20(18)21;/h3-6,8-11,16H,7,12-15H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBLXPMCFCXWFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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